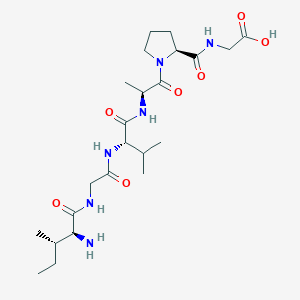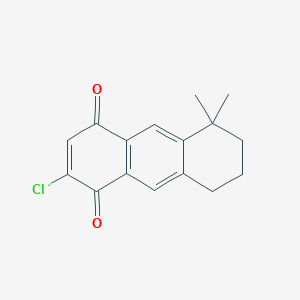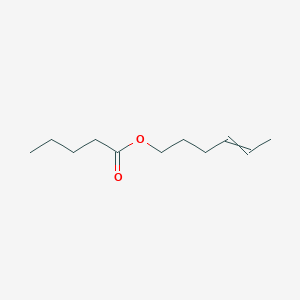![molecular formula C6H12O4 B12613774 Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1) CAS No. 871314-06-6](/img/structure/B12613774.png)
Acetic acid--[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol (1/1) is a chemical compound that combines the properties of acetic acid and a specific epoxide derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol typically involves the reaction of acetic acid with [(2R,3R)-3-methyloxiran-2-yl]methanol. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or other reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, participate in catalytic cycles, and influence various biochemical pathways. The exact mechanism depends on the context in which the compound is used and the specific targets involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid: A simple carboxylic acid with widespread use in industry and research.
Methanol: A simple alcohol used as a solvent and chemical feedstock.
Epoxides: Compounds containing an oxirane ring, used in various chemical reactions.
Uniqueness
Acetic acid–[(2R,3R)-3-methyloxiran-2-yl]methanol is unique due to its combination of an acetic acid moiety with an epoxide group. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
871314-06-6 |
|---|---|
Molekularformel |
C6H12O4 |
Molekulargewicht |
148.16 g/mol |
IUPAC-Name |
acetic acid;[(2R,3R)-3-methyloxiran-2-yl]methanol |
InChI |
InChI=1S/C4H8O2.C2H4O2/c1-3-4(2-5)6-3;1-2(3)4/h3-5H,2H2,1H3;1H3,(H,3,4)/t3-,4-;/m1./s1 |
InChI-Schlüssel |
LIRMJFFHICLGSX-VKKIDBQXSA-N |
Isomerische SMILES |
C[C@@H]1[C@H](O1)CO.CC(=O)O |
Kanonische SMILES |
CC1C(O1)CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(Hex-2-en-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B12613713.png)


![3-Bromo-5-[(5-chloropyridin-3-yl)oxy]pyridine](/img/structure/B12613738.png)
![N-[5-(1,3-Benzothiazol-2-yl)-2-chlorophenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B12613739.png)

![2',4'-Dimethoxy-4,5-dimethyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12613752.png)

![2-{[(4-Methyl-3-oxopent-4-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B12613755.png)
![4-(Morpholin-4-yl)-6-(pyridin-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613792.png)

